Lumiprobe chloride

Description

Overview of Lumiprobe Chloride Compounds in Academic Research Context

Chloride-sensitive fluorescent probes are essential tools in academic research, enabling the investigation of chloride ion (Cl⁻) concentrations and transport in various biological systems. These probes, often small organic molecules, exhibit changes in their fluorescent properties in response to the concentration of chloride ions, allowing for real-time, non-invasive measurements within cells and subcellular compartments. biologists.combiocompare.com The ability to visualize and quantify intracellular chloride is crucial for understanding a wide range of physiological and pathological processes. biologists.com

One of the primary mechanisms by which these probes function is through collisional quenching. In this process, chloride ions, upon collision with the excited state of the fluorescent dye, cause a non-radiative return to the ground state. This results in a decrease in the fluorescence intensity of the probe that is proportional to the chloride ion concentration. biologists.comthermofisher.com The efficiency of this quenching is described by the Stern-Volmer constant (KSV), where a higher KSV value indicates greater sensitivity to chloride. thermofisher.comnih.gov

Several classes of chemical compounds have been developed and utilized as chloride-sensitive probes in academic research. These include quinoline-based dyes and acridinium (B8443388) derivatives. biologists.comthermofisher.comnih.gov These reagents are employed in a variety of experimental setups, from studies on liposomes and reconstituted membrane vesicles to live-cell imaging using techniques like confocal microscopy and flow cytometry. thermofisher.commedchemexpress.com

Evolution and Significance of Chloride-Containing Probes in Chemical Biology

The development of chloride-sensitive probes has been a significant advancement in chemical biology, providing the means to study chloride homeostasis, which was previously challenging with methods like the use of 36Cl isotopes or microelectrodes due to limitations in sensitivity and selectivity. biologists.comthermofisher.com The first generation of widely used chloride probes included synthetic quinoline-based dyes such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), N-(ethoxycarbonylmethyl)-6-methoxyquinolinium (MQAE), and 6-methoxy-N-ethylquinolinium (MEQ). biologists.com These probes offered a more sensitive and non-invasive way to measure chloride transport. thermofisher.comcaymanchem.com

Lucigenin, a bisacridinium-based compound, also emerged as a valuable tool, acting as both a chemiluminescent probe for superoxide (B77818) and a fluorescent indicator for chloride. nih.govcaymanchem.commedchemexpress.com Its fluorescence is effectively quenched by chloride ions, and it is particularly useful for measuring chloride efflux from cells. thermofisher.comcaymanchem.com

Over time, research has focused on developing probes with improved characteristics, such as higher sensitivity, better photostability, and reduced pH sensitivity. biologists.comnih.gov A significant evolution has been the creation of probes targeted to specific subcellular compartments. For instance, derivatives of MQAE have been engineered to selectively accumulate in lysosomes (Lyso-MQAE) and mitochondria (Mito-MQAE), allowing for the investigation of chloride ion concentrations within these organelles. nih.govacs.orgacs.orgrsc.orgnih.gov This has been crucial for understanding the role of chloride in processes like maintaining lysosomal pH and mitochondrial function. rsc.orgnih.gov

More recently, the field has expanded to include genetically encoded chloride reporters, such as those based on Yellow Fluorescent Protein (YFP). acs.orgnih.gov These biosensors offer advantages like the ability to be targeted to specific cell types and organelles and are retained within cells for long-term studies. nih.gov The development of a nuclear-selective biosensor, Cl-YFP-NLS, further exemplifies the ongoing efforts to create sophisticated tools for studying chloride in distinct cellular locations. acs.orgnih.gov

Scope and Purpose of this compound Application in Contemporary Research Disciplines

Chloride-sensitive fluorescent probes are indispensable in numerous contemporary research disciplines due to the fundamental role of chloride ions in cellular function. Their application spans from basic cell biology to neuroscience and drug discovery.

In neuroscience , these probes are critical for studying synaptic inhibition, where chloride gradients across neuronal membranes determine the response to neurotransmitters like GABA and glycine. biologists.com The ability to image chloride fluxes has been essential for investigating the roles of chloride channels and transporters in both healthy and diseased states, such as epilepsy. biologists.commdpi.com

In the study of cystic fibrosis , a disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene which functions as a chloride channel, these probes have been instrumental. thermofisher.comcaymanchem.com They are used to assess CFTR function, screen for potential therapeutic compounds, and understand the molecular basis of the disease. caymanchem.com

Cell biology research utilizes these probes to investigate a wide array of processes, including cell volume regulation, pH homeostasis, and the function of intracellular organelles. rsc.orgglpbio.com For example, the development of organelle-specific probes has enabled detailed studies of chloride's role in lysosomal acidification and mitochondrial bioenergetics. acs.orgrsc.org

Furthermore, these probes are employed in drug discovery and development as tools in high-throughput screening assays to identify and characterize compounds that modulate the activity of chloride channels and transporters. nih.gov The development of synthetic anionophores, molecules that can transport chloride across lipid bilayers, has also been facilitated by the use of these fluorescent assays. nih.gov

The ongoing refinement of chloride-sensitive probes, including the development of ratiometric sensors and those compatible with advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM), continues to expand their application and the depth of biological questions that can be addressed. nih.govmdpi.com

Data on Common Chloride-Sensitive Fluorescent Probes

The following table summarizes the key properties of several widely used chloride-sensitive fluorescent probes.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stern-Volmer Constant (KSV, M-1) | Key Features |

| Lucigenin | 368, 455 | 505 | ~390 | Chemiluminescent for superoxide; fluorescence quenched by Cl⁻; insensitive to phosphate, sulfate, and nitrate. thermofisher.comcaymanchem.com |

| MQAE | ~350-355 | ~460 | ~200 | High cell permeability; fluorescence intensity decreases with increasing Cl⁻; pH-insensitive in physiological ranges. nih.govmedchemexpress.comdojindo.com |

| MEQ | ~344 | ~440 | - | Can be loaded into cells in a reduced, cell-permeant form (dihydro-MEQ). abpbio.com |

| SPQ | 320, 350 | 445 | - | Used to measure membrane chloride transport; fluorescence quenched by halide ions. caymanchem.commedkoo.com |

Note: The Stern-Volmer constant (KSV) can vary depending on the experimental conditions.

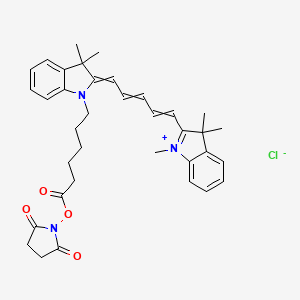

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDRTLYIBJFWFL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Lumiprobe Chloride Analogues

General Principles of Fluorophore Synthesis for Chloride-Containing Dyes

The fundamental aim of fluorophore synthesis is to construct a molecule with a robust chromophore, the part of the molecule responsible for absorbing and emitting light. For chloride-containing dyes, the synthetic strategies often involve incorporating the chloride ion either as a counterion to a cationic dye or as a functional group on the aromatic core. The choice of synthetic route is dictated by the desired dye class, such as cyanine (B1664457), coumarin (B35378), or BODIPY, each with its unique photophysical characteristics.

Cyanine Dye Synthesis Approaches (e.g., Cyanine3, Cyanine5, Cyanine3.5, Cyanine7.5 Chloride Analogues)

Cyanine dyes are a prominent class of fluorescent labels characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. medchemexpress.com The length of this chain dictates the absorption and emission wavelengths, with longer chains resulting in fluorescence at longer, near-infrared (NIR) wavelengths. medchemexpress.comsmolecule.com The synthesis of cyanine dye analogues containing chloride is typically achieved through condensation reactions. mdpi.comresearchgate.netacs.org

A common method involves the reaction of two equivalents of a quaternized heterocyclic precursor, such as an indolenium salt, with a polymethine-chain-forming reagent. mdpi.comnih.gov The quaternization of the heterocyclic base, often an indolenine, is a critical first step, and the choice of alkylating agent can influence the solubility and reactivity of the final dye. acs.orgacs.org For instance, using alkylating agents that introduce carboxylic acid or other functional groups allows for subsequent modifications. researchgate.netmedchemexpress.comlumiprobe.cominvivochem.comlumiprobe.com

The synthesis of asymmetrical cyanine dyes, where the two heterocyclic systems are different, requires a stepwise approach. nih.gov First, a hemicyanine intermediate is formed by reacting one heterocyclic precursor with a reagent that provides a portion of the polymethine bridge. This intermediate is then reacted with the second, different heterocyclic precursor to complete the dye structure. nih.gov The chloride ion in these dyes typically serves as the counterion to the cationic cyanine structure.

The synthesis of specific cyanine analogues is illustrated by the following examples:

Cyanine3 (Cy3) analogues can be synthesized from the condensation of quaternized 2,3,3-trimethylindolenine (B142774) derivatives. lumiprobe.commedchemexpress.com

Cyanine5 (Cy5) and Cyanine5.5 (Cy5.5) dyes are constructed similarly, but with longer polymethine linkers to achieve their characteristic red and far-red fluorescence. medchemexpress.comacs.orglumiprobe.com

Cyanine7.5 (Cy7.5) , a near-infrared dye, is synthesized using heptamethine chain precursors. smolecule.commedchemexpress.commedchemexpress.comlumiprobe.com The synthesis often involves the condensation of carboxy-indolium derivatives with amine-containing alkyne compounds, which requires careful optimization to prevent side reactions. smolecule.com

| Cyanine Dye Analogue | Typical Synthetic Precursors | Polymethine Chain Source |

| Cyanine3 | Quaternized 2,3,3-trimethylindolenine | Triethylorthoformate or similar C1 building block. google.com |

| Cyanine5 | Quaternized 2,3,3-trimethylindolenine derivatives | Malonaldehyde bis(phenylimine) hydrochloride or similar C3 building block. |

| Cyanine3.5 | Indolium derivatives and aniline (B41778) derivatives | Acetic anhydride/acetyl chloride. nih.govmedchemexpress.com |

| Cyanine7.5 | Carboxy-indolium derivatives and amine-containing alkynes | Heptamethine precursors. smolecule.com |

Coumarin Derivative Synthesis and Functionalization (e.g., Sulfonyl Chloride Coumarins)

Coumarins are a class of fluorescent compounds based on the benzopyran-2-one scaffold. Their synthesis and functionalization offer a versatile platform for creating a wide range of fluorescent probes. nih.govnih.gov The introduction of a sulfonyl chloride group onto the coumarin core is a key strategy for producing reactive intermediates that can be further modified. nih.gov

The synthesis of 4-chlorocoumarin-3-sulfonyl chloride has been reported with high yields. nih.gov This compound serves as a valuable precursor for creating a variety of fused heterocyclic systems through reactions with bidentate nucleophiles. nih.gov Another approach involves the Vilsmeier-Haack reaction on 4-hydroxycoumarin (B602359) derivatives to introduce a formyl group, which is then converted to other functionalities. nih.gov This can be followed by chlorination to yield a reactive chlorocoumarin derivative. nih.gov

The functionalization of the coumarin ring at various positions allows for the tuning of its photophysical properties and the introduction of reactive handles for bioconjugation. frontiersin.org For instance, C-H functionalization strategies have been developed to decorate the phenyl ring of the coumarin scaffold. frontiersin.org

A general synthetic route to 3-sulfonyl coumarin compounds involves the reaction of an aryl diazonium salt with phenyl phenylpropiolate and a sulfur dioxide source. google.com This method avoids the use of traditional sulfonyl chloride intermediates. google.com

| Coumarin Derivative | Synthetic Approach | Key Reagents |

| 4-Chlorocoumarin-3-sulfonyl chloride | Sulfonation and chlorination of 4-hydroxycoumarin. | Chlorosulfonic acid, thionyl chloride. nih.gov |

| 3-Formyl-4-chlorocoumarin | Vilsmeier-Haack reaction on 4-hydroxycoumarin followed by chlorination. | DMF, phosphoryl chloride. nih.gov |

| 3-Sulfamoyl coumarins | Reaction of ethyl 2-sulfamoylacetate with substituted salicylaldehydes. | Ethyl 2-sulfamoylacetate, salicylaldehydes. nih.gov |

Boron-Dipyrromethene (BODIPY) Fluorophore Derivatization

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.govthermofisher.com The core BODIPY structure can be extensively modified to tune its spectral properties and introduce reactive functionalities. researchgate.netnih.gov

The synthesis of BODIPY dyes typically involves the condensation of two pyrrole (B145914) derivatives with an aldehyde or an acid chloride, followed by complexation with a boron source, commonly BF₃·OEt₂. nih.gov The use of acyl chlorides in the condensation step can sometimes lead to better yields, though the diversity of commercially available acyl chlorides is limited. nih.gov

A significant strategy for functionalizing BODIPY dyes involves the direct chlorination of the BODIPY core. A highly regioselective α-chlorination at the 3 and 5 positions of the BODIPY chromophore has been achieved using copper(II) chloride (CuCl₂) as the chlorinating agent. figshare.comacs.orgacs.org This method provides a direct route to 3- and/or 5-chloroBODIPYs, which are valuable intermediates for further derivatization through nucleophilic substitution or cross-coupling reactions. acs.org For example, pentachloro-BODIPY can be selectively functionalized at different positions due to the varying reactivity of the chloro groups. nih.gov

The derivatization of the meso-position (the 8-position) of the BODIPY core is another common strategy. This can be achieved by using a functionalized aldehyde in the initial condensation reaction or by post-synthetic modification of a meso-substituted BODIPY.

| BODIPY Derivatization Method | Reagents | Resulting Functionality |

| α-Chlorination | Copper(II) chloride (CuCl₂) | 3,5-Dichloro-BODIPY. figshare.comacs.org |

| Condensation with Acyl Chloride | Pyrrole derivative, acyl chloride, BF₃·OEt₂ | meso-Substituted BODIPY. nih.gov |

| Knoevenagel Condensation | BODIPY with an active methylene (B1212753) group, aldehyde | Extended π-system BODIPY. acs.org |

| Suzuki and Liebeskind–Srogl Coupling | Bromo- or thiomethyl-BODIPY, boronic acids | Aryl- or aminoaryl-substituted BODIPY. nih.gov |

Strategies for Introducing Reactive Moieties for Bioconjugation

For fluorescent dyes to be useful in biological applications, they must be capable of covalently attaching to biomolecules such as proteins, nucleic acids, or antibodies. This is achieved by introducing a reactive moiety onto the fluorophore that can form a stable bond with a specific functional group on the target biomolecule.

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Labeling

N-Hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling primary amines (-NH₂) found in proteins (e.g., on lysine (B10760008) residues and the N-terminus). nih.govthermofisher.comjohnshopkins.eduresearchgate.net The reaction between an NHS ester and a primary amine forms a stable amide bond. thermofisher.com

The synthesis of an NHS ester-functionalized dye involves activating a carboxylic acid group on the fluorophore. lumiprobe.com This is typically done by reacting the carboxylic acid-containing dye with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. lumiprobe.com

The labeling reaction is pH-dependent, with an optimal pH range of 7.2 to 9. thermofisher.comlumiprobe.com At lower pH, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis. thermofisher.comlumiprobe.com For dyes that are not soluble in aqueous buffers, the reaction can be carried out in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.com

Sulfo-NHS esters, which contain a sulfonate group, are a water-soluble alternative to standard NHS esters, making them particularly useful for labeling proteins in aqueous solutions without the need for organic co-solvents. thermofisher.com

| Reactive Moiety | Target Functional Group | Resulting Linkage | Key Reaction Conditions |

| NHS Ester | Primary Amine (-NH₂) | Amide Bond | pH 7.2-9. thermofisher.com |

| Sulfo-NHS Ester | Primary Amine (-NH₂) | Amide Bond | Aqueous buffer, pH 7.2-9. thermofisher.com |

Azide-Alkyne Click Chemistry (CuAAC and SPAAC) with Chloride-Containing Azides (e.g., Azide-PEG-Chloride)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgblogspot.com This reaction involves the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.org

To utilize click chemistry, a fluorescent dye must be functionalized with either an azide or an alkyne group. A common strategy is to synthesize a dye with a reactive handle, such as a carboxylic acid or an amine, and then react it with a bifunctional linker containing the desired azide or alkyne. For example, an azide group can be introduced by reacting a carboxylic acid-functionalized dye with an amino-PEG-azide linker.

The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov Ligands can be used to stabilize the copper(I) catalyst and increase the reaction rate. nih.gov It is important to avoid high concentrations of chloride ions in the reaction buffer, as they can compete for copper binding. nih.govjenabioscience.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative to CuAAC. smolecule.com SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo labeling applications where the toxicity of copper is a concern.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another variant that yields the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. organic-chemistry.orgblogspot.comnih.gov This can be useful for creating different molecular architectures. The catalysts are often based on pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgnih.gov

| Click Chemistry Reaction | Key Components | Catalyst | Product |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | 1,4-Disubstituted Triazole. organic-chemistry.org |

| SPAAC | Azide, Cyclooctyne | None (Strain-promoted) | Triazole |

| RuAAC | Azide, Alkyne (terminal or internal) | Ruthenium (e.g., [Cp*RuCl]) | 1,5-Disubstituted Triazole. organic-chemistry.orgnih.gov |

Maleimide (B117702) and Hydrazide Linkages for Thiol and Aldehyde Labeling

The specific and covalent attachment of probes to biomolecules is frequently achieved by targeting unique functional groups. Maleimides and hydrazides are two such reactive groups that enable the selective labeling of thiol and carbonyl groups, respectively.

Maleimide Chemistry for Thiol Labeling: Maleimides are electrophilic compounds that exhibit high selectivity for the sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. sigmaaldrich.com This reaction, a Michael addition, proceeds readily at neutral to slightly acidic pH (pH 7-7.5) to form a stable thioether bond. sigmaaldrich.com While natural DNA lacks thiol groups, synthetic oligonucleotides can be prepared with thiol modifications to enable this type of conjugation. sigmaaldrich.com Lumiprobe provides a variety of dye maleimides for fluorescently labeling proteins and other thiolated molecules. sigmaaldrich.comalabiolab.ro The process requires the reduction of any existing disulfide bonds in the protein to free the thiol groups, typically using a reagent like TCEP (tris-carboxyethylphosphine), and the exclusion of oxygen to prevent re-oxidation. sigmaaldrich.com

Hydrazide Chemistry for Aldehyde/Ketone Labeling: Hydrazide groups are reactive toward carbonyls (aldehydes and ketones). alabiolab.romdpi.com This chemistry is particularly useful for labeling glycoproteins and other carbohydrates. The carbohydrate moieties can be oxidized using a mild oxidizing agent, such as sodium periodate, to generate reactive aldehyde groups. These aldehydes then react with a hydrazide-functionalized probe to form a stable hydrazone bond. Lumiprobe offers various hydrazide derivatives, including dye hydrazides and bifunctional linkers like Azide-PEG4-hydrazide, which can be used to label biomolecules through their carbonyl groups. alabiolab.romdpi.comwikipedia.org

| Reactive Group | Target Functional Group | Resulting Linkage | Typical Biomolecule Target | Example Reagent Category |

|---|---|---|---|---|

| Maleimide | Thiol (-SH) | Thioether | Proteins (Cysteine), Thiolated Oligonucleotides | Dye Maleimides alabiolab.ro |

| Hydrazide | Aldehyde/Ketone (-CHO, >C=O) | Hydrazone | Glycoproteins, Oxidized Polysaccharides | Dye Hydrazides, Biotin-X-hydrazide alabiolab.rowikipedia.org |

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Modification

Phosphoramidite chemistry is the standard method for the automated, solid-phase synthesis of oligonucleotides. This methodology allows for the site-specific incorporation of modified bases, labels, and functional groups into a growing DNA or RNA chain. Lumiprobe offers a wide array of phosphoramidite reagents for this purpose. lumiprobe.com

These specialized phosphoramidites can be used to introduce functionalities at the 5'-terminus, the 3'-terminus (using a modified solid support), or at internal positions of the oligonucleotide. lumiprobe.comnih.gov Examples of modifications include:

Fluorescent Dyes: FAM (fluorescein) phosphoramidites are widely used to attach a fluorescent label, often via a spacer arm like C6 aminohexanol, to the 5' or 3' end of an oligo. nih.gov

Functional Groups: Aminolink phosphoramidites are used to introduce a primary amine group. thermofisher.com This amine can then be used for subsequent post-synthetic labeling with amine-reactive dyes or other molecules.

Click Chemistry Handles: Alkyne phosphoramidites can be incorporated to allow for post-synthetic modification via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a type of click chemistry. lumiprobe.comthermofisher.com

The synthesis cycle involves coupling the phosphoramidite monomer to the growing oligonucleotide chain on a solid support, followed by capping, oxidation, and deprotection of the 5'-hydroxyl group for the next coupling cycle. The choice of phosphoramidite dictates the modification introduced at that specific position in the sequence. nih.gov

| Phosphoramidite Type | Functionality Introduced | Purpose | Reference |

|---|---|---|---|

| FAM phosphoramidite, 6-isomer | Fluorescein (B123965) dye | 5'-terminal fluorescent labeling | nih.gov |

| FAM-dT phosphoramidite | Fluorescein-modified thymidine | Internal fluorescent labeling | nih.gov |

| Aminolink phosphoramidite | Primary amine | Post-synthetic conjugation with amine-reactive probes | thermofisher.com |

| Alkyne phosphoramidite | Terminal alkyne | Post-synthetic modification via click chemistry | lumiprobe.com |

Sulfonyl Chloride Reactions for Peptide and Protein Labeling

Sulfonyl chlorides are highly reactive electrophiles that readily form stable sulfonamide bonds with primary amines, such as the ε-amino group of lysine residues in proteins. wikipedia.orgthermofisher.com This reaction typically proceeds under basic conditions (pH 9-10). thermofisher.com While sulfonyl chlorides can also react with other nucleophiles like thiols and imidazoles, the resulting conjugates are often less stable. thermofisher.com

A classic example of this reagent class is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary amines to produce intensely fluorescent sulfonamide adducts. mdpi.comwikipedia.org This reaction has been historically used for N-terminal amino acid analysis and protein labeling to study protein folding and dynamics. mdpi.comwikipedia.orgnih.gov Another example is Texas Red Sulfonyl Chloride, a rhodamine derivative used for attaching a long-wavelength fluorescent label to proteins. thermofisher.com An advantage of this chemistry is that the unreacted sulfonyl chloride hydrolyzes, and the resulting sulfonic acid byproduct is often water-soluble, facilitating its removal from the labeled protein. thermofisher.com Although it is an established method for amine labeling, modern protein labeling kits, including those from Lumiprobe, frequently utilize N-hydroxysuccinimidyl (NHS) esters, which also react with primary amines but under slightly milder conditions to form stable amide bonds. lumiprobe.comlumiprobe.com

Development of Specialized Linkers and Spacers

Linkers and spacers are crucial components in bioconjugation, providing a bridge between the label and the biomolecule. They can influence the solubility, stability, and biological activity of the final conjugate.

Polyethylene glycol (PEG) is a hydrophilic polymer that is widely incorporated into linker designs to improve the aqueous solubility and reduce aggregation of conjugates, which is particularly important when labeling hydrophobic drugs or dyes. lumiprobe.com PEG linkers can also provide spatial separation between the biomolecule and the attached label, minimizing potential steric hindrance or quenching effects. thermofisher.com

Reagents such as Azide-PEG3-chloride contain a short, discrete PEG unit (triethylene glycol) flanked by an azide and a reactive chloride group. wikipedia.org The chloride atom in such a linker serves as a good leaving group for nucleophilic substitution reactions, while the azide group is available for click chemistry. wikipedia.org Bifunctional PEG reagents with two terminal chloride groups (Chloride-PEG-Chloride) are also available, allowing for the crosslinking of molecules through nucleophilic substitution at both ends. interchim.com The use of these linkers is a key strategy to improve the physicochemical properties of modified biomolecules. lumiprobe.com

Bifunctional reagents possess two reactive groups, enabling the covalent linkage of two different molecules. These reagents can be homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups).

A reagent like Azide-PEG3-chloride is an example of a heterobifunctional linker. wikipedia.org The chloride provides a reactive site for alkylation of nucleophiles, while the azide allows for attachment to an alkyne-modified molecule via click chemistry. This enables the crosslinking of two distinct molecular partners.

Biotinylation, the attachment of biotin (B1667282), is a powerful technique for affinity-based detection and purification due to biotin's high affinity for streptavidin. Bifunctional reagents are central to this process. Lumiprobe provides a range of biotinylation reagents that incorporate linkers to attach the biotin moiety to a target. alabiolab.rowikipedia.org For instance, a molecule could first be modified with a reagent containing a chloride and another functional group, and then a biotin derivative could be attached to that second functional group, effectively using the chloride-containing reagent as a crosslinker for biotinylation.

Enzymatic Labeling Methodologies (e.g., Terminal Deoxynucleotidyl Transferase with Amino-11-ddUTP)

Enzymatic methods offer high specificity for modifying biomolecules under mild, physiological conditions. A prominent example is the use of Terminal Deoxynucleotidyl Transferase (TdT) for labeling the 3' end of DNA.

TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. By using a dideoxynucleotide triphosphate (ddNTP) analogue, the reaction can be limited to the addition of a single nucleotide, as the ddNTP lacks the 3'-hydroxyl group required for further chain elongation.

Lumiprobe's Amino-11-ddUTP is a dideoxyuridine triphosphate modified with a C11 amino linker. lumiprobe.com When used in a reaction with TdT and a single-stranded DNA oligonucleotide, the enzyme incorporates a single Amino-11-ddUTP at the 3' end. lumiprobe.com This process introduces a terminal primary amine, which can then be covalently labeled in a subsequent step with an amine-reactive fluorescent dye or another probe. This method is highly efficient and provides a specific, single label at the 3' terminus of an oligonucleotide probe. lumiprobe.com

Rational Design and Facile Synthesis of Novel Fluorescent Scaffolds

The development of novel fluorescent probes for specific analytes is a cornerstone of advanced biological imaging and sensing. The rational design of such probes involves the strategic selection and assembly of molecular components to achieve desired photophysical properties, including high quantum yield, sensitivity, and selectivity. wku.edu This design process often focuses on creating simple, modular fluorogenic scaffolds whose optical properties can be predictably tuned and which are suitable for straightforward synthesis.

A key strategy in the design of fluorescent sensors is the creation of modular scaffolds. For instance, the integration of a chloride-sensitive fluorophore, such as 10,10′-bis[3-carboxypropyl]-9,9′-biacridinium dinitrate (BAC), with programmable and modular nucleic acid scaffolds has been explored. rsc.org While simple conjugation of the fluorophore to a DNA backbone may not yield a viable sensor, careful investigation of fluorescence intensity and lifetime across a series of structural variants can provide the molecular insights needed for successful design. rsc.org This approach allows for the development of ion-sensitive reporters based on general design principles. rsc.org Other designs may pair an electron-rich scaffold component, like phenanthroimidazole, with an electron-deficient one, such as pyridine, to create donor-acceptor structures with specific sensing capabilities. wku.edu

The phenanthridinium scaffold serves as a prime example of rational design for chloride-sensitive probes. mdpi.com The development of N-(4-aminobutyl)phenanthridinium (ABP), a fluorescent lifetime imaging (FLIM)-compatible small molecule, was based on established structure-function relationships of related compounds to create a probe with the necessary brightness, spectral features, and selectivity for extracellular chloride. mdpi.com Similarly, chlorinated fluoresceins have been synthesized with spacer linkers like 6-aminohexanoic acid to minimize fluorescence quenching when labeled to proteins. nih.gov

The synthesis of these rationally designed scaffolds is often intended to be facile, allowing for efficient production and modification. Phenanthroimidazole-based sensors have been obtained through efficient synthetic routes with modest to high yields (37%-60%). wku.edu The synthesis of the chloride indicator ABP involves a straightforward, two-step process: an initial nucleophilic substitution followed by a deprotection step. researchgate.netresearchgate.net This synthesis begins with the equimolar reflux of phenanthridine (B189435) and a phthalimide-protected primary amine-bearing compound, N-(4-bromobutyl)phthalimide, in anhydrous acetonitrile. mdpi.com The subsequent deprotection of the primary amine is achieved by refluxing the intermediate with aqueous hydrochloric acid, yielding the final ABP sensor. researchgate.netresearchgate.net This demonstrates a facile pathway from core components to a functional fluorescent scaffold.

Spectroscopic and Photophysical Characterization of Lumiprobe Chloride Fluorescent Probes

Photostability and Photobleaching Kinetics of Cyanine-Based Lumiprobe Chloride Dyes

Lumiprobe offers a range of cyanine-based fluorescent dyes, which are known for their tunable spectral properties and high extinction coefficients lumiprobe.comlumiprobe.comglpbio.com. The photostability of these dyes, including this compound variants, is a critical parameter for their application in various imaging and detection techniques lumiprobe.comlumiprobe.comglpbio.com. Photostability refers to a dye's resistance to irreversible photochemical degradation upon exposure to light nih.gov. While specific quantitative photobleaching kinetic data for this compound dyes are not extensively detailed in the provided snippets, general principles for cyanine (B1664457) dyes apply lumiprobe.comlumiprobe.comglpbio.com. The structure of cyanine dyes, particularly the substituents attached to the chromophore, can be modified to control properties such as photostability lumiprobe.comlumiprobe.comglpbio.com. For instance, Cyanine 3B, an improved version of Cyanine 3, is noted for its increased quantum yield and photostability alabiolab.ro. Lumiprobe generally advises avoiding prolonged exposure to light during storage and handling to preserve dye integrity lumiprobe.combiopioneer.com.twjinpanbio.comlumiprobe.comlumiprobe.com. Photobleaching itself is a complex process that can involve both reversible (transient non-fluorescent states) and irreversible (chromophore destruction) components, influenced by factors such as excitation intensity, wavelength, and the surrounding environment nih.govmdpi.combiorxiv.org. Studies on similar cyanine dyes, such as Cy5-maleimide obtained from Lumiprobe, have utilized single-molecule photobleaching analysis to investigate their behavior nih.gov.

Spectroscopic Characterization of Dye-Biomolecule Conjugates

Lumiprobe specializes in providing reactive dye derivatives, such as NHS esters, azides, and amines, which are designed for covalent conjugation to biomolecules like proteins, antibodies, and oligonucleotides alabiolab.rolumiprobe.comlumiprobe.comkimnfriends.co.krlumiprobe.com. The spectroscopic characterization of these dye-biomolecule conjugates is essential for validating successful labeling and ensuring the functional integrity of the probe researchgate.net. Lumiprobe provides detailed Certificates of Analysis (CoA) for its dyes, including NMR, UV, and mass spectra, and HPLC chromatograms, which serve as a baseline for characterization before conjugation kimnfriends.co.kr. Research indicates that the spectral properties of cyanine dyes, such as absorption and emission maxima, often remain largely unchanged after covalent attachment to biomolecules like DNA or proteins researchgate.net. For example, studies have shown UV/Vis and emission spectra of Cy3- and Cy5-conjugated Bovine Serum Albumin (BSA) researchgate.net. The general spectral properties of Lumiprobe's cyanine dye offerings, which form the basis for their conjugates, are well-documented and are presented in Table 1.

Table 1: Representative Spectral Properties of Lumiprobe Cyanine Dyes

| Dye Name | CAS Number (Chloride) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield | Solubility Notes |

| Cyanine3 | 1032678-01-5 jinpanbio.com | 555 | 570 | 150,000 kimnfriends.co.krlumiprobe.comjinpanbio.com | 0.31 kimnfriends.co.krlumiprobe.comjinpanbio.com | Soluble in organic solvents; poorly soluble in water (unless sulfonated) lumiprobe.comjinpanbio.com |

| Cyanine3.5 | Not specified | ~560 researchgate.net | ~570 researchgate.net | Not specified | Not specified | Not specified |

| Cyanine5 | 1267539-32-1 lumiprobe.comlumiprobe.com | 646 lumiprobe.com | 662 lumiprobe.com | 250,000 lumiprobe.com | 0.2 lumiprobe.com | Soluble in organic solvents; very poorly soluble in water lumiprobe.comlumiprobe.com |

| Cyanine5.5 | Not specified | ~684 kimnfriends.co.kr | ~710 kimnfriends.co.kr | Not specified | Not specified | Suitable for in vivo NIR imaging kimnfriends.co.kr |

| Cyanine7 | 1628790-40-8 biopioneer.com.tw | 750 biopioneer.com.tw | 773 biopioneer.com.tw | 199,000 biopioneer.com.tw | Not specified | Soluble in organic solvents; low solubility in water biopioneer.com.tw |

Spectroscopic Studies in Complex Biological Media

The application of this compound dyes and their conjugates in complex biological media, such as cell lysates, serum, or in vivo environments, presents unique challenges that necessitate careful consideration of dye properties. Research highlights that premature release of fluorescent labels from nanoparticles or conjugates upon interaction with biological media can occur, leading to imprecise characterization of their distribution and behavior mdpi.com. This phenomenon, often referred to as dye leakage, can be influenced by the hydrophobicity of the dye and its conjugation strategy mdpi.comnih.gov. Hydrophobic dyes, or those covalently coupled to carriers like polymers, tend to exhibit better retention in biological environments compared to less integrated probes mdpi.comnih.gov. Furthermore, fluorescence quenching within these complex matrices can introduce artifacts, affecting spectral measurements mdpi.com. Lumiprobe offers sulfonated cyanine dyes, which are more water-soluble and less prone to aggregation in aqueous environments, potentially offering advantages in biological media compared to their non-sulfonated counterparts lumiprobe.comlumiprobe.com. Additionally, near-infrared (NIR) emitting dyes like Cyanine5.5, available from Lumiprobe, are noted for their significant tissue penetration, making them suitable for in vivo imaging applications kimnfriends.co.kr. Understanding these factors is crucial for accurate spectroscopic studies in biological contexts.

Compound Table:

this compound

Applications in Quantitative and Analytical Research Methods

Mass Spectrometry-Based Quantification and Internal Standards

In the realm of mass spectrometry, specific chloride salts of various biomolecules and their isotopically labeled analogues are crucial for achieving accurate and reproducible quantification. These compounds are particularly vital in clinical and research settings for the analysis of metabolites.

Isotopically labeled internal standards are the gold standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), in the molecular structure of an analytical standard allows for its differentiation from the endogenous, unlabeled analyte by the mass spectrometer. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate quantification.

Acylcarnitines, which are esters of carnitine, are often synthesized from carnitine hydrochloride or similar chloride-containing precursors. nih.gov For analytical purposes, isotopically labeled versions of these acylcarnitines serve as internal standards. For instance, in LC-MS/MS methods for acylcarnitine profiling, a mixture of deuterium-labeled acylcarnitine standards is added to biological samples. ckisotopes.com These standards co-elute with their non-labeled counterparts during chromatography and are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the precise quantification of a wide range of acylcarnitines, which is critical for the diagnosis and monitoring of inherited metabolic disorders. eurisotop.com

A common strategy involves the synthesis of a suite of isotopically labeled standards to cover a range of acylcarnitine species. For example, a stock standard solution can be prepared containing various deuterium-labeled acylcarnitines, such as those with N-CD₃ groups, which allows for consistent and accurate quantification across different analytical runs. nih.gov

Table 1: Examples of Isotopically Labeled Acylcarnitine Standards Used in Mass Spectrometry

| Compound Name | Isotopic Label | Application |

| O-Propionyl-L-carnitine·HCl | N-methyl-D3 | Internal Standard for Acylcarnitine Profiling |

| O-Dodecanoyl-L-carnitine·HCl | N,N,N-trimethyl-D9 | Internal Standard for Long-Chain Acylcarnitines |

| O-Glutaryl-L-carnitine·ClO4 | N-methyl-D3 | Internal Standard for Dicarboxylic Acylcarnitines |

| 3-Hydroxyisovaleryl-L-carnitine·ClO4 | N-methyl-D3 | Internal Standard for Hydroxylated Acylcarnitines |

This table is interactive. You can sort the columns by clicking on the headers.

Tandem mass spectrometry (MS/MS) is a powerful technique that provides high sensitivity and specificity for the quantification of biomolecules in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov The use of chloride salts of reference compounds and their isotopically labeled analogues is central to many MS/MS-based assays.

In the analysis of acylcarnitines, MS/MS methods can simultaneously quantify hundreds of different species within a short timeframe. nih.gov This high-throughput capability is essential for clinical screening programs, such as newborn screening for inborn errors of metabolism. researchgate.net The methodology often involves a simple sample preparation step, such as protein precipitation, followed by injection into the LC-MS/MS system. daneshyari.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

The development of robust LC-MS/MS methods allows for the quantification of not only common acylcarnitines but also isomeric and odd-numbered species that can be important diagnostic markers. nih.gov The synthesis of reference standards, often from carnitine chloride, is a critical step in the validation of these methods to ensure accuracy and precision. nih.gov Beyond acylcarnitines, similar principles are applied to the quantification of other classes of biomolecules, including amino acids, organic acids, vitamins, and hormones, where chloride salts of the analytes or their precursors are used in the preparation of calibrators and quality control materials.

Table 2: Research Findings on Acylcarnitine Quantification using LC-MS/MS

| Research Focus | Key Findings |

| Quantification of Isomeric Acylcarnitines | A new LC-MS/MS method was developed for the quantification of 56 acylcarnitine species, including isomers, with high sensitivity and accuracy. nih.gov |

| High-Throughput Acylcarnitine Profiling | An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for the simultaneous quantification of 1136 acylcarnitines within 10 minutes. nih.gov |

| Isotope Labeling Strategies | A novel isotope labeling strategy was developed to detect and identify 108 acylcarnitines in urine samples by labeling the carboxyl group. acs.orgnih.gov |

| Minimal Sample Preparation | A simplified LC-MS/MS method for plasma acylcarnitines was developed that requires only protein precipitation, increasing efficiency for clinical applications. daneshyari.com |

This table is interactive. You can sort the columns by clicking on the headers.

Fluorescence-Based Quantification and Detection Systems

Fluorescent compounds, including various chloride-containing dyes, are cornerstones of modern bioanalytical chemistry. They offer high sensitivity and are amenable to a wide range of detection formats, from laboratory-based fluorometers to portable, point-of-care devices.

Fluorometric techniques leverage the interaction between a fluorescent dye and a target biomolecule to generate a measurable signal. Cyanine (B1664457) dyes, which are often formulated as chloride salts, are a prominent class of fluorophores used for the quantification of nucleic acids and proteins. nih.govnih.govmdpi.com These dyes typically exhibit low fluorescence in solution but show a significant enhancement in their fluorescence quantum yield upon binding to their target biomolecule. mdpi.com

For instance, certain cyanine dyes are highly sensitive for the quantification of double-stranded DNA (dsDNA) in the picogram to nanogram range without the need for amplification. nih.gov This makes them invaluable for applications in molecular biology where sample quantities are limited. Similarly, novel hydrophilic cyanine dyes have been developed for the sensitive quantification of proteins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov The fluorescence intensity of the dye-protein complex is directly proportional to the protein concentration over a defined range, allowing for the creation of calibration curves for quantification. nih.gov

The ubiquity of smartphones with their high-quality cameras and processing power has spurred the development of portable and cost-effective analytical devices. Ratiometric fluorescence sensing is particularly well-suited for smartphone-based detection as it minimizes interference from background signals and fluctuations in excitation light intensity by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov

Recent research has focused on developing ratiometric fluorescent probes, sometimes involving chloride-sensitive moieties or for the detection of chlorine-containing species like hypochlorous acid, for integration with smartphone platforms. nih.govrsc.orgresearchgate.netresearchgate.net These platforms can provide rapid and sensitive on-site detection of various analytes. For example, a smartphone-based device has been developed for the simultaneous measurement of ratiometric fluorescence and absorbance for the determination of hypochlorous acid using a heptamethine cyanine-based probe. rsc.org Another approach utilizes a ratiometric fluorescent probe based on carbon nanodots and quantum dots for the detection of pesticide residues. nih.gov While not always directly involving a "Lumiprobe chloride" compound, the principles and types of fluorescent dyes used are relevant to the broader class of chloride-containing fluorescent probes.

Detecting and quantifying analytes in complex biological or environmental matrices presents significant challenges due to the presence of interfering substances. Fluorescence-based assays using specific probes, including chloride-sensitive indicators, offer a powerful solution. mdpi.comnih.gov

Chloride-sensitive fluorescent dyes, such as quinolinium derivatives, have been developed for measuring chloride ion concentrations in various samples. nih.govresearchgate.net The fluorescence of these dyes is quenched by chloride ions through a process of collisional quenching, and the degree of quenching can be related to the chloride concentration using the Stern-Volmer relationship. researchgate.net This principle has been applied in assays for diagnosing conditions like cystic fibrosis by measuring chloride levels in sweat. researchgate.net

Furthermore, fluorescent probes are designed to be highly selective for their target analyte, minimizing interference from other components in the matrix. For example, fluorescent probes have been developed for the sensitive and selective detection of hypochlorite in water samples. researchgate.net These assays often exhibit rapid response times and low detection limits, making them suitable for real-time monitoring. researchgate.net The development of such assays is crucial for applications in clinical diagnostics, environmental monitoring, and food safety. nih.govmdpi.com

Based on a thorough review of scientific literature and product catalogs, a specific compound designated "this compound" for use as an analytical reference standard in chromatography or for the spectrophotometric determination of chloride content could not be identified. The term "Lumiprobe" refers to a brand of reagents, primarily fluorescent dyes and probes, utilized in life science research.

While Lumiprobe manufactures a wide array of chemical compounds, including some that contain chloride as part of their chemical structure (such as Azide-PEG3-chloride), these are generally intended for applications like bioconjugation via click chemistry, rather than for the quantitative analytical methods specified.

Furthermore, established methods for the spectrophotometric determination of chloride ions typically rely on colorimetric reactions, such as the formation of iron(III) thiocyanate or mercury(II) thiocyanate complexes. Lumiprobe does offer fluorescent probes for measuring chloride concentrations; however, these are designed for in-situ biological applications, like measuring intracellular chloride levels via fluorescence quenching, which is a different analytical principle from the spectrophotometric methods requested.

Similarly, while Lumiprobe ensures the quality of its products using chromatographic techniques like HPLC-MS, there is no evidence of a product named "this compound" being marketed or used as a certified reference material for chromatographic applications.

Therefore, it is not possible to provide an article on "this compound" focusing on the requested applications in quantitative and analytical research methods, as the foundational information for such an article is not available in the public domain. Any attempt to generate content for the specified outline would result in speculation and would not be scientifically accurate.

Computational and Theoretical Studies on Lumiprobe Chloride Systems

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are instrumental in predicting the binding modes and affinities of Lumiprobe chloride with its target proteins. This process involves computationally modeling the interaction between the small molecule (ligand) and the protein's binding site to identify favorable binding conformations and estimate binding energies. These simulations are crucial for understanding how this compound might interact with biological targets, aiding in the rational design of probes or therapeutic agents. By analyzing the docking scores and the specific amino acid residues involved in binding, researchers can infer the key interactions driving the affinity and selectivity of this compound. For instance, studies might aim to identify potential protein targets for this compound by screening it against a panel of known proteins, predicting which ones it binds to most effectively creative-biostructure.comnih.govnih.govgalaxyproject.org.

| Target Protein | Predicted Binding Affinity (e.g., Docking Score) | Key Interacting Residues | Notes |

| [Hypothetical Target 1] | -8.5 kcal/mol | Asp123, Arg150, Phe210 | Strong hydrophobic and hydrogen bond interactions. |

| [Hypothetical Target 2] | -7.2 kcal/mol | Ser55, Tyr180, Leu250 | Moderate binding, primarily van der Waals forces. |

| [Hypothetical Target 3] | -9.1 kcal/mol | Glu88, Lys110, Trp195 | Multiple hydrogen bonds and pi-stacking interactions observed. |

Note: The table above provides a hypothetical representation of data that might be generated from molecular docking studies. Specific experimental data for this compound with particular protein targets would be required to populate this table with actual findings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and its protein targets. These simulations track the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. By simulating the system's behavior over nanoseconds to microseconds, MD can reveal how this compound settles into its binding site, the fluctuations of the complex, and the role of solvent molecules. Techniques like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability and flexibility of the protein-ligand complex plos.orginflibnet.ac.inmdpi.comescholarship.orgaip.orgpnas.org. MD simulations can also be employed to refine docking poses and to calculate binding free energies using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offering a more accurate assessment of binding thermodynamics plos.orginflibnet.ac.in.

| Simulation Parameter | Observed Behavior/Metric | Significance for this compound |

| Simulation Length | 100 ns | Captures essential conformational changes. |

| RMSD of Complex | Stable within 2.5-4.0 Å | Indicates a stable protein-ligand complex. |

| RMSF of Ligand | Low fluctuations | Suggests a well-defined binding pose. |

| Binding Free Energy | -25.3 kcal/mol (MM/PBSA) | Quantifies the overall binding strength. |

Note: The table above presents a hypothetical illustration of data derived from MD simulations. Actual simulation parameters and results for this compound would depend on specific research studies.

Theoretical Prediction of Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes, are critical for its application as a fluorescent probe. Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively used to predict these characteristics. DFT calculations can determine the ground-state electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions nih.govnih.govrsc.orgeajsti.orgmdpi.com. TD-DFT then extends these calculations to predict excited-state properties, such as absorption and emission wavelengths, oscillator strengths, and transition dipole moments nih.govrsc.orgeajsti.orgmdpi.comsemanticscholar.org. These theoretical predictions are invaluable for understanding the molecular basis of this compound's fluorescence and for designing new analogs with tailored spectral properties. For instance, TD-DFT can help elucidate the contributions of different electronic transitions (e.g., intra-ligand, metal-to-ligand charge transfer) to the observed spectra nih.govrsc.org.

| Property | Theoretical Prediction (e.g., TD-DFT) | Experimental Value | Discrepancy |

| Absorption Max (nm) | 550 | 555 | +5 nm |

| Emission Max (nm) | 572 | 570 | -2 nm |

| Fluorescence Quantum Yield | 0.33 | 0.31 | +0.02 |

| Fluorescence Lifetime (ns) | 1.8 | 1.7 | +0.1 ns |

Note: This table provides a comparative overview of theoretical predictions versus experimental values for photophysical properties. The specific values for this compound would be sourced from relevant research publications.

Structure-Activity Relationship (SAR) Analysis in Probe Design

Structure-Activity Relationship (SAR) analysis is a cornerstone of rational probe design, aiming to correlate specific structural modifications of this compound with changes in its activity or properties. Computational studies play a pivotal role in SAR by providing a framework to understand how alterations in the molecule's structure affect its interaction with targets, its photophysical behavior, or its cellular uptake. For example, molecular docking and MD simulations can reveal how adding or modifying functional groups influences binding affinity and specificity researchgate.netresearchgate.netmdpi.comnih.gov. Theoretical calculations of electronic and photophysical properties can also guide SAR by predicting how structural changes impact fluorescence characteristics. This iterative process of computational prediction, synthesis of analogs, and experimental validation allows researchers to optimize this compound for specific applications, enhancing its brightness, photostability, or target selectivity.

| Structural Modification | Activity Metric (e.g., Binding Affinity) | SAR Observation | Implication for Probe Design |

| Addition of electron-donating group at position X | Increased binding affinity by 1.5x | Positive correlation | Enhance target interaction. |

| Replacement of methyl group with ethyl group | Decreased fluorescence quantum yield by 15% | Negative correlation | Avoid such modifications for brightness. |

| Introduction of polar substituent | Shifted absorption maximum by 10 nm | Spectral tuning | Control excitation wavelength. |

Note: This table illustrates typical SAR findings. Actual SAR studies for this compound would involve specific structural changes and their measured impact on relevant activity metrics.

Future Directions and Emerging Research Avenues for Lumiprobe Chloride Compounds

Development of Novel Lumiprobe Chloride-Based Fluorescent Scaffolds

The foundation of any fluorescent probe is its core chemical structure, or scaffold, which dictates its fundamental photophysical properties. Research is actively pursuing the design and synthesis of new scaffolds to overcome the limitations of existing dyes and to create probes for new applications.

A significant area of development is the creation of fluorescent sensors specifically for ions like chloride. rsc.orgnih.gov While many fluorescent dyes are quenched by chloride ions, researchers are working to develop probes where this interaction is highly specific and quantifiable. For instance, new fluorescent sensor nanoparticles have been developed for the ratiometric measurement of chloride concentrations. nih.gov These nanosensors can incorporate a chloride-sensitive dye, such as lucigenin, alongside a chloride-insensitive reference dye, allowing for more accurate measurements within living cells. nih.gov The development of probes with Stern-Volmer constants (KSV) tailored for specific biological compartments, such as the high chloride concentrations found in the extracellular space, is a key goal. mdpi.com For example, the N-(4-aminobutyl)phenanthridinium (ABP) scaffold was identified as a promising candidate for an extracellular chloride probe due to its suitable sensitivity range. mdpi.com

Beyond ion sensing, efforts are focused on modifying existing fluorophore families, such as borondipyrromethene (BDP) and cyanine (B1664457) (Cy) dyes, to enhance their performance. alabiolab.ro Structural modifications are being explored to improve quantum yield, photostability, and environmental sensitivity. nih.gov These modifications aim to create "activatable" probes that change their fluorescent output in response to specific enzymatic activities or biochemical events, providing a clearer signal against background noise. nih.gov The goal is to develop a diverse palette of fluorescent scaffolds with fine-tuned properties suitable for a wide range of biological investigations. nih.gov

Table 1: Examples of Novel Fluorescent Scaffold Development

| Scaffold/Probe Type | Developmental Focus | Intended Application | Citation |

| Lucigenin-based Nanosensors | Ratiometric measurement of chloride ions by co-embedding with a reference dye in nanoparticles. | Intracellular chloride sensing. | nih.gov |

| MQAE-MP | Lysosome-selective chloride ion probe with pH-insensitivity in physiological ranges. | Monitoring lysosomal chloride in biological processes. | rsc.org |

| N-(4-aminobutyl)phenanthridinium (ABP) | Optimization for measuring high extracellular chloride concentrations. | Extracellular chloride measurement, compatible with FLIM. | mdpi.com |

| Activatable Organic Probes | Integration with enzyme substrates/inhibitors to monitor enzymatic transformations. | Detection of specific enzyme activity (e.g., oxidoreductases). | nih.gov |

Integration with Advanced Imaging Technologies

The synergy between advanced fluorescent probes and state-of-the-art imaging techniques is pushing the boundaries of what can be visualized within biological systems. Lumiprobe's portfolio of dyes is being increasingly utilized in super-resolution microscopy, a family of techniques that bypass the diffraction limit of conventional light microscopy. biotium.com

Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM) demand probes with specific photophysical characteristics, including superior brightness and robust photochemical switching properties. biotium.comresearchgate.net Dyes like CF®647, CF®660C, and CF®680 have shown excellent performance in STORM due to their unique photoswitching capabilities. biotium.com The development of new dyes optimized for different excitation sources is crucial for enabling high-quality multi-color super-resolution imaging. biotium.com

Another key area is Fluorescence Lifetime Imaging Microscopy (FLIM), which measures the decay rate of fluorescence rather than just its intensity. This technique can provide information about the probe's local environment, making it ideal for quantitative measurements. The development of the ABP-dextran probe for extracellular chloride, for example, was specifically designed for compatibility with FLIM to enable concentration-independent measurements. mdpi.com Furthermore, near-infrared (NIR) dyes are highly sought after for in vivo imaging due to the reduced scattering and absorption of NIR light by biological tissues, allowing for deeper imaging penetration. lumiprobe.comnih.gov The future will see the continued design of fluorophores explicitly tailored for these advanced imaging modalities, including probes for time-lapse single-molecule localization microscopy that offer high spatiotemporal resolution with minimal phototoxicity. nih.gov

Table 2: Integration of Probes with Advanced Imaging Technologies

| Imaging Technology | Probe Requirements | Example Application | Citation |

| Super-Resolution (STORM, STED, SIM) | High brightness, photostability, efficient photochemical switching. | High-resolution imaging of subcellular structures like exosomes and lysosomes. | biotium.comresearchgate.net |

| Fluorescence Lifetime Imaging (FLIM) | Environment-sensitive fluorescence lifetime. | Quantitative, concentration-independent measurement of extracellular chloride. | mdpi.com |

| Near-Infrared (NIR) Imaging | Emission in the NIR spectrum (700-1700 nm). | In vivo imaging with deeper tissue penetration. | lumiprobe.comnih.gov |

| Time-Lapse Single-Molecule Localization | Photostable, minimal phototoxicity. | Tracking intracellular organelles and vesicle trafficking in live neurons. | nih.gov |

Exploration of New Bioconjugation Chemistries

The ability to attach a fluorescent probe to a specific biomolecule of interest with high precision and stability is paramount for targeted imaging. Bioconjugation chemistry is a rapidly advancing field, with "click chemistry" emerging as a particularly powerful tool. nih.gov This set of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is prized for its high selectivity, efficiency, and biocompatibility, as it proceeds readily in aqueous environments and does not interfere with native biological functional groups. lumiprobe.com Lumiprobe provides a wide array of reagents for click chemistry, including azides and alkynes that can be incorporated into biomolecules for subsequent labeling with a fluorescent dye. lumiprobe.comlumiprobe.com

Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) is gaining traction, especially for in vivo applications, as it eliminates the need for a potentially toxic copper catalyst. youtube.comnih.gov This involves the reaction of an azide (B81097) with a strained cycloalkyne, such as dibenzocyclooctyne (DBCO). lumiprobe.com The development of fluorophores derivatized with DBCO, maleimides, and other reactive groups continues to expand the toolkit for researchers. lumiprobe.com

Future research will focus on expanding the repertoire of bioorthogonal reactions—those that occur without interfering with biological processes. youtube.comnih.gov This includes developing novel reactive pairs and improving existing methods to allow for site-specific, dual-labeling of proteins for techniques like single-molecule Fluorescence Resonance Energy Transfer (smFRET). lumiprobe.com The goal is to create more robust and versatile methods for constructing precisely defined bioconjugates for increasingly complex imaging experiments. nih.govnih.gov

Table 3: Emerging Bioconjugation Chemistries

| Chemistry | Description | Key Advantage | Relevant Reagents | Citation |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A click chemistry reaction between a terminal alkyne and an azide, catalyzed by copper(I). | High selectivity, efficiency, and biocompatibility. Works well in aqueous solutions. | Dye alkynes, dye azides, azide-PEG-linkers. | nih.govlumiprobe.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cycloalkyne. | Bioorthogonal and avoids copper catalyst cytotoxicity, ideal for live-cell and in vivo labeling. | DBCO-functionalized dyes. | lumiprobe.comyoutube.comnih.gov |

| Maleimide-Thiol Chemistry | Reaction between a maleimide (B117702) group and a thiol group (e.g., on a cysteine residue). | Commonly used for protein labeling at specific cysteine sites. | Dye maleimides. | lumiprobe.comnih.gov |

| NHS-Ester Chemistry | Reaction between an N-Hydroxysuccinimide (NHS) ester and a primary amine (e.g., on a lysine (B10760008) residue). | A common method for labeling proteins, though it can be less specific than click chemistry. | Dye NHS esters. | nih.govlumiprobe.com |

Application in High-Throughput Screening and Automation

High-throughput screening (HTS) is an essential component of modern drug discovery, allowing for the rapid testing of thousands of compounds. Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and adaptability to automation. aurorabiomed.com.cn There is a growing demand for robust fluorescent probes that can be used to screen for modulators of specific biological targets, such as ion channels. nih.gov

Fluorescence-based assays for chloride channels, for example, utilize probes whose fluorescence is quenched by chloride ions. A change in fluorescence can indicate that a test compound has blocked or opened the channel. aurorabiomed.com.cnnih.gov Despite often having a low signal-to-noise ratio, these assays have been successfully implemented in HTS campaigns. aurorabiomed.com.cn The development of brighter and more sensitive chloride probes is a key objective to improve the reliability of these screens.

The future of HTS lies in the integration of increasingly sophisticated automation and modular systems that can adapt to complex screening cascades. nih.gov This includes the use of automated microscopy and flow cytometry platforms. Probes from the Lumiprobe catalog, including those for measuring cell viability, membrane potential, and specific cellular markers, are well-suited for integration into these automated workflows. alabiolab.rolumiprobe.com As HTS technologies advance, there will be a parallel need for a wider array of high-performance fluorescent probes that are stable, easy to use, and provide reliable readouts in a fully automated environment, facilitating the discovery of new biologically active compounds. nih.govnih.gov

Table 4: Applications in High-Throughput Screening (HTS)

| HTS Application | Technology | Role of Fluorescent Probe | Future Development Need | Citation |

| Ion Channel Drug Discovery | Fluorescence-based assays (e.g., using FLIPR or imaging plate readers). | The probe acts as a sensor for ion flux (e.g., chloride influx quenches fluorescence). | Brighter, more sensitive probes to improve signal-to-noise ratios. | aurorabiomed.com.cnnih.gov |

| Cell Viability/Proliferation Assays | Automated microscopy or plate readers. | Dyes stain specific cellular components (e.g., nuclei of dead cells) to quantify cellular health. | Probes compatible with multiplexing and long-term, non-perturbative imaging. | lumiprobe.com |

| Target-Based Screening | Homogeneous binding assays (e.g., Fluorescence Polarization). | A fluorescently labeled ligand is displaced by a test compound, causing a change in polarization. | Probes with high quantum yield and significant polarization shifts upon binding. | alabiolab.roaurorabiomed.com.cn |

| Modular Automated Systems | Collaborative robotics and adaptive scheduling software with integrated detectors. | Provide the readout for a wide variety of assays (e.g., protein quantification, receptor binding). | Highly stable and reliable probes that perform consistently in automated liquid handling systems. | nih.gov |

Q & A

Q. How can researchers determine the chloride content in Lumiprobe chloride compounds for purity assessment?

To quantify chloride content, use ion-selective electrode (ISE) titration or argentometric titration (Mohr method). Calibrate the electrode with standard NaCl solutions, and account for ionic strength using a background electrolyte (e.g., 0.1 M KNO₃). For argentometric titration, employ potassium chromate as an indicator and titrate with AgNO₃ until a brick-red precipitate forms. Validate results with ion chromatography (IC) for cross-method consistency .

Q. What spectroscopic methods are recommended for characterizing this compound derivatives?

- UV-Vis Spectroscopy : Measure absorbance peaks to confirm conjugation efficiency (e.g., for fluorophore-chloride complexes like Cy5.5 derivatives).

- NMR (¹H/¹³C) : Analyze structural integrity using deuterated solvents (e.g., D₂O or DMSO-d₆) and reference internal standards (e.g., TMS).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight and chloride adduct formation (e.g., [M+Cl]⁻ ions). Always include purity thresholds (>95%) in reports .

II. Intermediate Research Questions

Q. How should this compound reagents be optimized for cellular senescence assays (e.g., SA-β-gal detection)?

- Protocol Design : Use EdU (5-ethynyl-2’-deoxyuridine) from Lumiprobe for dual labeling of senescent cells. Combine with X-gal substrate at pH 6.0 to enhance β-galactosidase activity specificity.

- Controls : Include positive controls (e.g., H₂O₂-treated cells) and negative controls (proliferating cells). Validate with flow cytometry to exclude false positives from lysosomal activity .

Q. What strategies mitigate fluorescence quenching in chloride-containing buffers during live-cell imaging?

- Buffer Optimization : Replace chloride ions with gluconate or nitrate salts to reduce quenching of cyanine dyes (e.g., Cy5.5).

- Concentration Titration : Test chloride concentrations (10–150 mM) to identify non-quenching thresholds. Use fluorescence lifetime imaging microscopy (FLIM) to assess dye stability .

III. Advanced Research Questions

Q. How can contradictory data from this compound-based protein labeling be resolved?

- Hypothesis Testing : Check for competing reactions (e.g., thiol-disulfide exchange in cysteine-rich proteins) using Ellman’s assay.

- Method Refinement : Use size-exclusion chromatography (SEC) post-labeling to separate free chloride from protein conjugates. Validate with SDS-PAGE and MALDI-TOF to confirm labeling efficiency .

Q. What experimental designs address batch-to-batch variability in chloride-functionalized fluorophores?

- Quality Control Metrics : Require certificates of analysis (CoA) with HPLC chromatograms and molar extinction coefficients (ε) for each batch.

- Replicate Experiments : Perform triplicate assays using independent batches. Apply ANOVA to assess inter-batch variability and adjust reaction conditions (e.g., pH, temperature) to standardize outputs .

Q. How should researchers statistically analyze dose-response data involving chloride-containing inhibitors (e.g., IC₅₀ calculations)?

- Model Fitting : Use nonlinear regression (e.g., four-parameter logistic curve) in GraphPad Prism. Report 95% confidence intervals and R² values.

- Outlier Handling : Apply Grubbs’ test to exclude anomalies. Normalize data to vehicle controls and include replicates (n ≥ 6) to ensure reproducibility .

IV. Methodological Best Practices

Q. What protocols ensure reproducible synthesis of chloride-modified oligonucleotides?

Q. How can researchers validate chloride-dependent enzyme inhibition mechanisms?

- Kinetic Assays : Perform Michaelis-Menten analysis with varying chloride concentrations (0–200 mM). Plot Lineweaver-Burk graphs to distinguish competitive vs. noncompetitive inhibition.

- Molecular Docking : Use AutoDock Vina to simulate chloride binding to active sites. Correlate with mutagenesis data (e.g., Kd values from ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.